![molecular formula C14H17N B3255339 Spiro[1H-quinoline-2,1'-cyclohexane] CAS No. 25337-81-9](/img/structure/B3255339.png)
Spiro[1H-quinoline-2,1'-cyclohexane]
Overview
Description
Spiro compounds are a class of organic compounds that have at least two molecular rings with only one common atom . They can be fully carbocyclic (all carbon) or heterocyclic (having one or more non-carbon atom) . The nitrogen-containing indeno [1,2- b ]quinoxaline ring is a structurally fused active system and has notable applications in various fields of chemistry .
Synthesis Analysis
The synthesis of spiro compounds has been a significant objective in organic and medicinal chemistry . For instance, the reactions of indeno [1,2- b ]quinoxalinone have been used as a key construction block for producing a variety of indeno [1,2- b ]quinoxaline-based spiro-heterocyclic frameworks . Most of the reactions described are multicomponent ones with readily available starting materials that produce complex molecular spiro architectures .Molecular Structure Analysis
The structure of spiro compounds is unique due to their inherent three-dimensional nature. The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally . This gives spiro compounds their unique conformational features, structural complexity, and rigidity .Chemical Reactions Analysis
Spiro compounds undergo a wide range of chemical reactions. For instance, the reactions of indeno [1,2- b ]quinoxalinone have been used to produce a variety of indeno [1,2- b ]quinoxaline-based spiro-heterocyclic frameworks . These reactions are typically multicomponent ones with readily available starting materials .Physical And Chemical Properties Analysis
Spiro compounds have unique physical and chemical properties due to their inherent three-dimensional nature and structural complexity . They can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure .Safety And Hazards
Future Directions
Spiro compounds are promising interesting skeletal systems in drug discovery due to their unique conformational features, structural complexity, and rigidity . They have been recognized as an important building block in organic synthesis and have notable applications in various fields of chemistry . Future research will likely continue to explore the synthesis and applications of these compounds .
properties
IUPAC Name |
spiro[1H-quinoline-2,1'-cyclohexane] | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-4-9-14(10-5-1)11-8-12-6-2-3-7-13(12)15-14/h2-3,6-8,11,15H,1,4-5,9-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZSMEDFNMNQPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C=CC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'H-spiro[cyclohexane-1,2'-quinoline] |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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